molecular formula C17H22ClN3O3 B13388583 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride

Cat. No.: B13388583
M. Wt: 351.8 g/mol
InChI Key: FDERDDSQHZRNGC-UHFFFAOYSA-N
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Description

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of a quinazoline moiety, which contributes to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic structure and the introduction of the quinazoline moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives, while reduction can produce reduced bicyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has potential medicinal applications, particularly in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The quinazoline moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclic structure can enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Methyl-8-azabicyclo[321]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride stands out due to its unique bicyclic structure and the presence of the quinazoline moiety

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERDDSQHZRNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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